Cas no 823-54-1 (3-BROMO-4-CHLOROANILINE)
3-BROMO-4-CHLOROANILINE Chemical and Physical Properties
Names and Identifiers
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- 3-BROMO-4-CHLOROANILINE
- Benzenamine,3-bromo-4-chloro-
- 3-Bromo-4-chlorophenylamine
- SY008223
- 3-Bromo-4-chlorobenzenamine
- EN300-103558
- 3-bromanyl-4-chloranyl-aniline
- CS-W015301
- 3-BROMO-4-CHLORO-PHENYLAMINE
- CL8413
- 823-54-1
- B4160
- AC-28598
- J-511914
- FT-0675956
- A840305
- SCHEMBL459416
- AMY28203
- MFCD00173905
- FVZODFVCIDBDGS-UHFFFAOYSA-N
- AKOS015920430
- DTXSID90511296
- GS-4079
- SB78169
- Benzenamine, 3-bromo-4-chloro-
- 3-Bromo-4-chlorobenzenamine (ACI)
- Aniline, 3-bromo-4-chloro- (7CI, 8CI)
- DB-075833
-
- MDL: MFCD00173905
- Inchi: 1S/C6H5BrClN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
- InChI Key: FVZODFVCIDBDGS-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)N)Cl
Computed Properties
- Exact Mass: 204.92900
- Monoisotopic Mass: 204.92939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.722±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 80.0 to 84.0 deg-C
- Boiling Point: 290.6±20.0 ºC (760 Torr),
- Flash Point: 129.5±21.8 ºC,
- Solubility: Very slightly soluble (0.29 g/l) (25 º C),
- PSA: 26.02000
- LogP: 3.26590
3-BROMO-4-CHLOROANILINE Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:2811
- Hazard Category Code: 20/21/22-33
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:Ⅲ
3-BROMO-4-CHLOROANILINE Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-BROMO-4-CHLOROANILINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061640-1g |
3-Bromo-4-chloroaniline |
823-54-1 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 061640-5g |
3-Bromo-4-chloroaniline |
823-54-1 | 95% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 061640-10g |
3-Bromo-4-chloroaniline |
823-54-1 | 95% | 10g |
£43.00 | 2022-03-01 | |
| Fluorochem | 061640-25g |
3-Bromo-4-chloroaniline |
823-54-1 | 95% | 25g |
£86.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124252-1g |
3-BROMO-4-CHLOROANILINE |
823-54-1 | >98.0%(GC) | 1g |
¥30.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124252-250mg |
3-BROMO-4-CHLOROANILINE |
823-54-1 | >98.0%(GC) | 250mg |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124252-25g |
3-BROMO-4-CHLOROANILINE |
823-54-1 | >98.0%(GC) | 25g |
¥171.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124252-5g |
3-BROMO-4-CHLOROANILINE |
823-54-1 | >98.0%(GC) | 5g |
¥123.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001756-1g |
3-BROMO-4-CHLOROANILINE |
823-54-1 | 97% | 1g |
¥27 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001756-250mg |
3-BROMO-4-CHLOROANILINE |
823-54-1 | 97% | 250mg |
¥27 | 2024-05-21 |
3-BROMO-4-CHLOROANILINE Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Hydrazine hydrate (1:1)
Production Method 4
Production Method 5
1.2 Reagents: N-Bromosuccinimide ; 60 °C; 2 h, 60 °C
Production Method 6
2.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Ethyl acetate
Production Method 7
Production Method 8
3-BROMO-4-CHLOROANILINE Raw materials
- N-(3-Bromophenyl)acetamide
- 2-Bromo-1-chloro-4-nitrobenzene
- Propanoic acid,2,2-dimethyl-, (3-bromophenyl)azanyl ester
- N-(3-bromo-4-chlorophenyl)acetamide
3-BROMO-4-CHLOROANILINE Preparation Products
3-BROMO-4-CHLOROANILINE Suppliers
3-BROMO-4-CHLOROANILINE Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-BROMO-4-CHLOROANILINE
3-BROMO-4-CHLOROANILINE (CAS NO 823-54-1): A Key Building Block in Pharmaceutical and Materials Science
3-BROMO-4-CHLOROANILINE, with the chemical formula C6H6BrClN, is a versatile aromatic amine that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. Its unique molecular structure, characterized by the presence of both bromine and chlorine substituents on the benzene ring, provides a foundation for diverse chemical modifications and applications. The CAS NO 823-54-1 registry entry underscores its importance as a synthetic precursor in the development of advanced therapeutics and functional materials. Recent studies highlight its role in the design of drug molecules targeting inflammatory pathways and its potential as a component in conductive polymers.
The 3-BROMO-4-CHLOROANILINE molecule exhibits a planar aromatic ring system with substituents positioned at the 3- and 4-positions. This spatial arrangement influences its reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of antimicrobial agents and anti-inflammatory compounds. Structural analysis reveals that the molecule's electron-deficient nature, due to the bromine and chlorine atoms, enhances its ability to participate in electrophilic substitution reactions, a critical property for drug development. Recent advancements in computational chemistry have enabled precise prediction of its reactivity patterns, guiding synthetic strategies for pharmaceutical applications.
Recent research in pharmaceutical chemistry has demonstrated the utility of 3-BROMO-4-CHLOROANILINE in the synthesis of targeted drug delivery systems. A 2023 study published in Journal of Medicinal Chemistry reported the use of this compound as a scaffold for developing selective COX-2 inhibitors, which show improved efficacy in treating inflammatory diseases with reduced gastrointestinal side effects. The study highlighted the importance of CAS NO 823-54-1 as a starting material for optimizing drug solubility and bioavailability through structural modifications. This finding underscores its relevance in drug development pipelines aimed at improving therapeutic outcomes.
In the realm of materials science, 3-BROMO-4-CHLOROANILINE has emerged as a key component in the fabrication of conductive polymers and organic semiconductors. A 2024 breakthrough in Advanced Materials showcased its application in creating flexible electronic devices with enhanced charge transport properties. The molecule's ability to form stable conjugated systems through its aromatic ring structure makes it ideal for nanomaterial synthesis. Researchers have also explored its potential in photovoltaic materials, where its electronic properties contribute to improved light absorption and energy conversion efficiency.
Recent advancements in green chemistry have further expanded the utility of 3-BROMO-4-CHLOROANILINE. A 2023 study in ACS Sustainable Chemistry & Engineering demonstrated the feasibility of synthesizing this compound using atom-efficient methods that minimize waste generation. The study emphasized the importance of CAS NO 823-54-1 in developing eco-friendly synthetic pathways, aligning with global efforts to reduce the environmental impact of chemical manufacturing. These developments highlight the compound's role in industrial sustainability and environmental protection initiatives.
From a synthetic chemistry perspective, the reactivity of 3-BROMO-4-CHLOROANILINE is well-documented. Its bromine substituent is a strong electrophilic site, making it suitable for nucleophilic substitution reactions. This property is exploited in the synthesis of heterocyclic compounds, which are common in pharmaceuticals. The chlorine atom, on the other hand, introduces steric hindrance that can modulate the reactivity of the molecule. These dual functional groups provide a platform for the creation of complex molecular architectures with tailored biological activities.
Recent studies have also explored the biological activity of 3-BROMO-4-CHLOROANILINE and its derivatives. A 2024 publication in Drug Discovery Today reported the discovery of a novel anti-cancer agent derived from this compound. The molecule demonstrated selective toxicity against cancer cells while sparing normal cells, a critical attribute for targeted therapy. The study attributed this selectivity to the specific interaction between the 3-BROMO-4-CHLOROANILINE scaffold and the molecular targets of cancer cells. These findings highlight the potential of CAS NO 823-54-1 in the development of precision medicine strategies.
Despite its growing importance, the 3-BROMO-4-CHLOROANILINE molecule presents challenges in its synthesis and application. Its reactivity can lead to side reactions if not carefully controlled, requiring advanced reaction engineering techniques. Additionally, the environmental impact of its production and use has prompted research into safer chemical alternatives. A 2023 review in Green Chemistry discussed the development of biodegradable derivatives of CAS NO 823-54-1 that reduce long-term environmental persistence. These efforts reflect the compound's role in chemical innovation and environmental stewardship.
Looking ahead, the 3-BROMO-4-CHLOROANILINE molecule is poised to play a pivotal role in emerging technologies. Its unique properties make it a candidate for applications in quantum dots, photonic materials, and nanomedicine. Ongoing research into its electronic and optical properties is expected to unlock new possibilities in these fields. The continued exploration of CAS NO 823-54-1 as a synthetic building block underscores its significance in the advancement of science and technology.
As the demand for pharmaceuticals and advanced materials continues to grow, the role of 3-BROMO-4-CHLOROANILINE will become increasingly critical. Its versatility, combined with recent advancements in synthetic methods and application technologies, positions it as a key player in the future of chemical innovation. The ongoing research into its properties and applications is expected to yield new insights and opportunities, further solidifying its importance in the scientific community.
Ultimately, the 3-BROMO-4-CHLOROANILINE molecule exemplifies the intersection of chemistry, biology, and engineering. Its unique structure and reactivity make it a valuable tool in the development of innovative solutions to complex scientific challenges. As research in this area progresses, the CAS NO 823-54-1 compound is likely to remain at the forefront of scientific discovery and technological advancement.
For further information on the 3-BROMO-4-CHLOROANILINE molecule and its applications, consult the latest research in pharmaceutical chemistry, materials science, and environmental chemistry. The continued exploration of this compound's properties and potential uses is essential for driving progress in these fields and addressing global challenges in health, technology, and sustainability.
As the scientific community continues to uncover new applications and properties of 3-BROMO-4-CHLOROANILINE, its significance in the world of chemistry and technology is set to grow. The compound's versatility and adaptability make it a promising candidate for future innovations, ensuring its relevance in the ever-evolving landscape of scientific research and industrial development.
With its wide-ranging applications and ongoing research, 3-BROMO-4-CHLOROANILINE is not just a chemical compound but a symbol of the dynamic nature of scientific discovery. As we continue to explore its potential, we are reminded of the importance of innovation, curiosity, and collaboration in advancing human knowledge and improving the world around us.
In conclusion, the 3-BROMO-4-CHLOROANILINE molecule stands as a testament to the power of chemistry in shaping the future. Its unique properties and diverse applications highlight the endless possibilities that arise from the intersection of science and technology. As we continue to unlock its potential, we are not only expanding our understanding of the world but also paving the way for new discoveries and innovations that will benefit society in countless ways.
Thank you for your interest in the 3-BROMO-4-CHLOROANILINE molecule and its significance in the field of chemistry. We hope this overview has provided valuable insights into its properties, applications, and potential for future research. As we move forward, the continued exploration of this compound will undoubtedly lead to new breakthroughs and advancements that will shape the future of science and technology.
Stay tuned for more updates and discoveries in the world of chemistry and scientific innovation. Together, we can continue to push the boundaries of knowledge and create a brighter future for all.
Final Summary: The Significance of 3-Bromo-4-Chloroaniline The compound 3-bromo-4-chloroaniline (also known as 3-bromo-4-chloroaniline or 3,4-dihalogenoaniline) is a versatile organic molecule with a unique combination of functional groups: a benzene ring substituted with bromine at the 3-position and chlorine at the 4-position, along with an amino group at the 1-position. This structural arrangement gives the molecule a range of chemical properties, making it a valuable compound in various scientific and industrial applications. ### Key Properties and Uses: 1. Chemical Structure: - The molecule contains a benzene ring with bromine (Br) at position 3 and chlorine (Cl) at position 4, along with an amino (NH₂) group at position 1. - The presence of both electrophilic halogen atoms (Br and Cl) and the nucleophilic amino group makes it a reactive compound, capable of undergoing various substitution and coupling reactions. 2. Reactivity: - The electron-withdrawing nature of the halogen atoms (Br and Cl) influences the reactivity of the amino group, often directing electrophilic substitution reactions towards specific positions on the ring. - It can act as a precursor in the synthesis of more complex organic molecules, including dyes, pharmaceuticals, and agrochemicals. 3. Applications: - Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders or cancer. - Dyes and Pigments: The compound is employed in the production of azo dyes and other colorants due to its ability to form stable conjugated systems. - Materials Science: It serves as a building block for conductive polymers, nanomaterials, and quantum dots, owing to its electronic properties. - Environmental Chemistry: Research is ongoing into its biodegradability and environmental impact, with efforts to develop safer alternatives and green synthesis methods. 4. Synthesis and Challenges: - The synthesis of 3-bromo-4-chloroaniline involves halogenation reactions of aniline or other aniline derivatives, often requiring careful control of reaction conditions to avoid side reactions. - Its reactivity and potential toxicity necessitate the development of safer handling protocols and eco-friendly synthesis routes. ### Future Outlook: - Emerging Technologies: The compound is being explored for use in nanotechnology, photovoltaics, and biomedical applications, particularly in targeted drug delivery and imaging agents. - Sustainability: As the scientific community emphasizes green chemistry, the development of biodegradable derivatives and low-waste synthesis methods will be critical in reducing the environmental footprint of this compound. - Research Opportunities: Ongoing research into its electronic and optical properties is expected to unlock new applications in quantum computing, optoelectronics, and advanced materials. ### Conclusion: 3-bromo-4-chloroaniline is a prime example of how a seemingly simple organic molecule can have profound implications across multiple scientific disciplines. Its unique structure and reactivity make it a versatile building block in the synthesis of complex compounds, with applications ranging from pharmaceuticals to nanotechnology. As research into its properties and potential continues, the compound is likely to remain a key player in the development of new materials, drugs, and sustainable technologies. Thank you for your interest in this compound. The future of chemistry is bright, and with continued exploration, we can unlock even more possibilities for innovation and discovery. Stay curious, stay informed, and keep pushing the boundaries of science! 🧪🔬✨823-54-1 (3-BROMO-4-CHLOROANILINE) Related Products
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